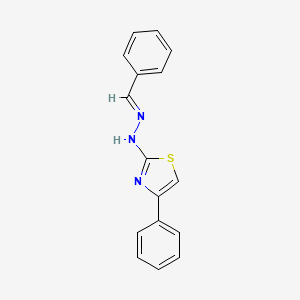

benzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone

Description

Structure

3D Structure

Properties

IUPAC Name |

N-[(E)-benzylideneamino]-4-phenyl-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3S/c1-3-7-13(8-4-1)11-17-19-16-18-15(12-20-16)14-9-5-2-6-10-14/h1-12H,(H,18,19)/b17-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWKMMHAIALSICX-GZTJUZNOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=NNC2=NC(=CS2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=N/NC2=NC(=CS2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Conventional Synthetic Pathways for Benzaldehyde (B42025) (4-phenyl-1,3-thiazol-2-yl)hydrazone

The synthesis of benzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone and its analogues is predominantly achieved through established chemical reactions that are well-documented in organic chemistry. These methods provide reliable routes to the target compounds, often with good yields.

Condensation Reactions of Substituted Benzaldehydes with Thiazolyl Hydrazines

A primary and straightforward method for synthesizing the title compound and its derivatives is the condensation reaction between a substituted benzaldehyde and a thiazolyl hydrazine (B178648). mdpi.comnih.gov This reaction forms the characteristic hydrazone linkage (-C=N-NH-). The general scheme involves the reaction of 2-hydrazinyl-4-phenyl-1,3-thiazole with various substituted benzaldehydes. mdpi.comnih.gov This approach is versatile, allowing for the introduction of a wide range of substituents on the benzaldehyde ring, which in turn modifies the properties of the final hydrazone compound. mdpi.com

The reaction is typically carried out in a suitable solvent, such as ethanol (B145695), and is often catalyzed by a few drops of acid, like glacial acetic acid or sulfuric acid, to facilitate the dehydration process. nih.govnih.govnih.gov The resulting hydrazones are often solids that can be purified by recrystallization. nih.gov The formation of the hydrazone is confirmed by spectroscopic methods, such as IR spectroscopy, which shows the characteristic imine (C=N) absorption band, and ¹H NMR spectroscopy, which reveals a singlet peak for the -N=CH- proton. nih.gov

Multi-component Approaches to Thiazole-Hydrazone Formation (e.g., Hantzsch Reaction)

Multi-component reactions (MCRs) offer an efficient alternative for the synthesis of thiazole-hydrazone derivatives. The Hantzsch thiazole (B1198619) synthesis is a classic and widely used method for constructing the thiazole ring itself. mdpi.comchemhelpasap.comsynarchive.comresearchgate.net This reaction typically involves the condensation of an α-haloketone with a thioamide or thiourea. chemhelpasap.comresearchgate.netnih.gov In the context of benzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone, the Hantzsch reaction can be employed to synthesize the 2-hydrazinyl-4-phenyl-1,3-thiazole precursor. nih.gov

Optimization of Synthetic Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of benzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone and its derivatives. Research has focused on the influence of catalysts, solvent systems, and energy sources. urfu.ruvjs.ac.vn

Influence of Catalysis and Solvent Systems

The choice of catalyst and solvent significantly impacts the rate and outcome of the condensation reaction to form thiazole-hydrazones. Acid catalysts, such as acetic acid and sulfuric acid, are commonly employed to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the hydrazine. acs.orgdistantreader.org

The selection of the solvent is also critical. Protic solvents like ethanol and methanol (B129727) are frequently used as they can solvate the reactants and facilitate proton transfer. acs.org In some cases, N,N-Dimethylformamide (DMF) has been used as the reaction medium. vjs.ac.vn The optimization of these parameters, including the specific catalyst and solvent, as well as the reaction temperature and time, is essential for achieving high yields and minimizing side reactions. For instance, in the synthesis of certain thiazole derivatives, ethanol has been shown to provide the highest yield and fastest reaction rate when compared to other solvents. nih.gov

Below is a table summarizing the reaction conditions for the synthesis of various thiazole-hydrazone derivatives.

| Catalyst | Solvent | Reaction Time (hours) | Yield (%) | Reference |

| Acetic Acid | Methanol | Not Specified | 65-98 | nih.gov |

| Sulfuric Acid | Ethanol | 4 | 70-99 | nih.gov |

| Acetic Acid | Ethanol | 3-4 | High | nih.gov |

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, including the formation of thiazole-hydrazones. vjs.ac.vnscienmag.com This technique often leads to significantly shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. researchgate.net In some instances, the synthesis of hydrazinyl thiazoles can be achieved in as little as 30 seconds under solvent and catalyst-free conditions using microwave irradiation. researchgate.net

The microwave-assisted condensation of hydrazides with aldehydes is an efficient method for producing hydrazones. researchgate.net For example, a solution of a hydrazide and an aromatic aldehyde in a suitable solvent like DMF with a few drops of acetic acid can be irradiated in a microwave oven to afford the desired hydrazone in high yield within minutes. vjs.ac.vn This rapid and efficient methodology is also considered environmentally benign due to the reduction in energy consumption and often the elimination of solvents. researchgate.net

The following table presents data on microwave-assisted synthesis of hydrazone derivatives.

| Power Level (W) | Reaction Time (minutes) | Yield (%) | Reference |

| 400 | 10-30 | up to 94 | vjs.ac.vn |

| Not Specified | 2.5-10 | High | researchgate.net |

Strategies for Derivatization and Analogue Synthesis

The derivatization of benzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone is a key strategy for exploring its chemical space and developing analogues with tailored properties. The most common approach to creating a library of these compounds is to vary the substituents on the benzaldehyde moiety. mdpi.com By employing a range of commercially available or synthetically prepared substituted benzaldehydes, a diverse set of analogues can be generated. mdpi.comnih.gov

These substitutions can include electron-donating groups (e.g., methoxy (B1213986), hydroxyl) and electron-withdrawing groups (e.g., nitro, chloro, fluoro) at various positions on the phenyl ring. mdpi.comnih.gov The electronic and steric properties of these substituents can influence the chemical and physical properties of the resulting hydrazone. This modular approach allows for a systematic investigation of structure-activity relationships.

Furthermore, modifications can also be made to the thiazole ring, although this is less common for generating large libraries of analogues due to the more complex synthesis of the thiazole precursors. However, by starting with different α-haloketones in the Hantzsch synthesis, it is possible to introduce various substituents at the 4-position of the thiazole ring.

Modifications on the Benzaldehyde Moiety

A prevalent and straightforward method for modifying the benzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone scaffold involves the condensation reaction between 2-hydrazinyl-4-phenyl-1,3-thiazole and a diverse range of substituted benzaldehydes. This approach allows for the introduction of various functional groups onto the benzaldehyde ring, thereby altering the electronic and steric properties of the final compound.

The general synthesis is typically achieved by reacting the key intermediate, a thiazole carbohydrazide, with different substituted benzaldehydes. For instance, reacting 4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carbohydrazide with various benzaldehydes in absolute ethanol, often with a catalytic amount of acid like concentrated sulphuric acid, yields the target acyl-hydrazones in good yields (70%–99%). nih.govmdpi.comresearchgate.net This method has been used to produce derivatives with a wide array of substituents.

Key research findings have demonstrated the synthesis of numerous derivatives with specific substitutions on the benzaldehyde ring. These include compounds with electron-donating groups, such as hydroxyl (-OH) and methoxy (-OCH3), and electron-withdrawing groups, like fluoro (-F), chloro (-Cl), bromo (-Br), and nitro (-NO2). nih.govurfu.ru The positions of these substituents on the phenyl ring (ortho, meta, para) have also been varied to study their impact. For example, monohydroxy, para-fluoro, and 2,4-dichloro derivatives have been successfully synthesized and characterized. nih.govmdpi.comresearchgate.net

The following table summarizes a selection of synthesized derivatives with modifications on the benzaldehyde moiety, based on the condensation of a thiazole hydrazide precursor with substituted benzaldehydes.

| Substituent on Benzaldehyde | Resulting Compound Name | Reference |

| 4-Fluoro | (E)-N'-(4-fluorobenzylidene)-4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carbohydrazide | nih.gov |

| 2-Hydroxy | (E)-N'-(2-hydroxybenzylidene)-4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carbohydrazide | nih.gov |

| 3-Hydroxy | (E)-N'-(3-hydroxybenzylidene)-4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carbohydrazide | nih.gov |

| 4-Hydroxy | (E)-N'-(4-hydroxybenzylidene)-4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carbohydrazide | nih.gov |

| 2,4-Dichloro | (E)-N'-(2,4-dichlorobenzylidene)-4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carbohydrazide | nih.gov |

| 2,6-Dibromo | 2-[(2E)-2-(2,6-dibromobenzylidene)hydrazinyl]-4-phenyl-1,3-thiazole | urfu.ru |

| 4-Methylthio | 2-{(E)-[2-(4-methylsulfanylbenzylidene)]hydrazinyl}-4-phenyl-1,3-thiazole | urfu.ru |

Substitutions on the 4-Phenyl-1,3-thiazole Ring System

Modifications to the 4-phenyl-1,3-thiazole core itself offer another avenue for creating structural diversity. These substitutions can be made on the phenyl ring attached at the C4 position of the thiazole or on the thiazole ring itself. The synthesis of these analogues typically involves preparing a substituted thiazole intermediate prior to the condensation with benzaldehyde.

A common strategy begins with the Hantzsch thiazole synthesis. For example, to create substitutions on the phenyl ring at the C4 position, a substituted thiobenzamide (B147508) is reacted with an α-haloketone. Research has shown the synthesis of 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives, where a nitro group is present on the phenyl ring at the C4 position. researchgate.net Similarly, derivatives with a 4-nitrophenyl group at this position have also been prepared. bldpharm.com The synthesis of the key thiazole hydrazide intermediate can be achieved by reacting a substituted thioamide (e.g., 4-(trifluoromethyl)benzothioamide) with ethyl 2-chloroacetoacetate, followed by treatment with hydrazine hydrate. nih.govmdpi.com

The following table presents examples of compounds where the 4-phenyl-1,3-thiazole ring system has been substituted.

| Position of Substitution | Substituent | Resulting Compound Name | Reference |

| Phenyl ring at C4 | 3-Nitro | 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives | researchgate.net |

| Phenyl ring at C4 | 4-Nitro | Benzaldehyde [4-(4-nitrophenyl)-1,3-thiazol-2-yl]hydrazone | bldpharm.com |

| Phenyl ring at C2 | 4-(Trifluoromethyl)phenyl | (E)-N'-benzylidene-4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carbohydrazide | nih.gov |

| Thiazole ring at C4 | Methyl | Benzaldehyde (4-methyl-1,3-thiazol-2-yl)hydrazone | nih.gov |

Exploration of Heterocyclic Ring-Fused Analogues

To explore novel chemical space and significantly alter the molecular architecture, researchers have synthesized analogues where the benzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone scaffold is fused with other heterocyclic rings. These complex structures are created by employing the thiazolyl hydrazone as a building block in cyclization reactions.

One prominent example is the synthesis of benzo[d]thiazole-hydrazone analogues. The synthetic route starts with a substituted aminobenzothiazole, such as 7-methylbenzo[d]thiazol-2-amine. This precursor is converted to the corresponding hydrazinyl intermediate by refluxing with hydrazine hydrate. nih.gov This intermediate is then reacted with various aldehydes to produce a series of benzo[d]thiazole-hydrazones, effectively fusing a benzene (B151609) ring onto the thiazole core. nih.gov

Another approach involves the creation of triazolo-fused systems. For example, 6-(4-chlorophenyl) nih.govresearchgate.netnih.govtriazolo[3,4-b] nih.govmdpi.comnih.govoxadiazole derivatives have been synthesized starting from a hydrazinyl-oxadiazole compound, which is structurally related to the thiazole hydrazide intermediate. uobaghdad.edu.iq The hydrazinyl compound is first reacted with an aryl aldehyde to form a Schiff base, which then undergoes oxidative cyclization using bromine in acetic acid to yield the fused triazolo[3,4-b] nih.govmdpi.comnih.govoxadiazole system. uobaghdad.edu.iq Similarly, thiazolo[4,5-d] nih.govmdpi.comresearchgate.nettriazole, a [5-5]-fused heteroaromatic system, has also been synthesized, highlighting the versatility of the thiazole core in creating fused analogues. rsc.org Furthermore, tetrazole-thiazole hybrids have been synthesized by reacting thiosemicarbazone compounds with 1-(4-(2-bromoacetyl)-phenyl)-1H-tetrazole, resulting in a molecule containing both thiazole and tetrazole rings. nih.gov

The following table summarizes examples of heterocyclic ring-fused analogues.

| Fused Ring System | Starting Material/Key Intermediate | Resulting Fused Analogue Class | Reference |

| Benzo[d]thiazole | 2-Hydrazinyl-7-methylbenzo[d]thiazole | Benzo[d]thiazole-hydrazones | nih.gov |

| nih.govresearchgate.netnih.govTriazolo[3,4-b] nih.govmdpi.comnih.govoxadiazole | 5-(4-chlorophenyl)-2-hydrazinyl-1,3,4-oxadiazole | 6-(4-chlorophenyl)-3-(aryl)- nih.govresearchgate.netnih.govtriazolo[3,4-b] nih.govmdpi.comnih.govoxadiazole | uobaghdad.edu.iq |

| Thiazolo[4,5-d] nih.govmdpi.comresearchgate.nettriazole | Not specified | 2H-Thiazolo[4,5-d] nih.govmdpi.comresearchgate.nettriazole | rsc.org |

| Tetrazole-thiazole hybrid | Thiosemicarbazone | 2-(2-Arylidene-hydrazinyl)-4-(4-(1H-tetrazol-1-yl)phenyl)thiazoles | nih.gov |

Advanced Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic compounds. For benzaldehyde (B42025) (4-phenyl-1,3-thiazol-2-yl)hydrazone, both ¹H and ¹³C NMR provide critical data for confirming its constitution.

The ¹H NMR spectrum of thiazole (B1198619) hydrazone derivatives provides distinct signals that correspond to each unique proton in the molecule. nih.gov Analysis of closely related analogs allows for the confident assignment of expected chemical shifts for the target compound.

A key diagnostic signal is the N-H proton of the hydrazone linkage, which is typically observed as a singlet in the downfield region of the spectrum, often between δ 11.24 and 11.86 ppm. nih.govacs.org This significant downfield shift is attributed to the deshielding effect of the adjacent imine bond and potential involvement in hydrogen bonding.

Another characteristic signal is the azomethine proton (-N=CH-), which appears as a singlet in the range of δ 8.07–9.07 ppm. nih.govacs.org The proton attached to the C5 position of the thiazole ring also gives a characteristic singlet, typically found between δ 7.51 and 8.10 ppm. nih.govacs.org The protons of the two phenyl rings resonate as complex multiplets in the aromatic region of the spectrum, generally between δ 7.00 and 8.00 ppm.

| Proton Group | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| N-H (Hydrazone) | 11.24 - 11.86 | Singlet |

| -N=CH- (Azomethine) | 8.07 - 9.07 | Singlet |

| C5-H (Thiazole) | 7.51 - 8.10 | Singlet |

| Ar-H (Phenyl rings) | ~7.00 - 8.00 | Multiplet |

The ¹³C NMR spectrum provides a detailed picture of the carbon skeleton. The carbon atom of the azomethine group (-CH=N-) is typically observed in the range of δ 136.6–145.8 ppm. nih.govacs.org The carbon atoms of the thiazole ring exhibit characteristic shifts: the C2 carbon, bonded to two nitrogen atoms, is the most downfield, appearing around δ 168.3–168.9 ppm. nih.govacs.org The C4 carbon resonates in the range of δ 140.4–148.5 ppm, while the C5 carbon gives a signal between δ 109.9 and 116.7 ppm. nih.govacs.orgmdpi.com The carbons of the phenyl rings appear in their characteristic region of δ 116.4–142.9 ppm. nih.govacs.org

| Carbon Group | Expected Chemical Shift (δ, ppm) |

|---|---|

| C2 (Thiazole) | 168.3 - 168.9 |

| C4 (Thiazole) | 140.4 - 148.5 |

| C5 (Thiazole) | 109.9 - 116.7 |

| -CH=N- (Azomethine) | 136.6 - 145.8 |

| Ar-C (Phenyl rings) | 116.4 - 142.9 |

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Vibrational spectroscopy, including both IR and Raman techniques, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR spectrum of benzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone displays several characteristic absorption bands that confirm its structure. A medium to sharp band in the region of 3316-3332 cm⁻¹ is assigned to the N-H stretching vibration of the hydrazone moiety. researchgate.netvjs.ac.vn The stretching vibration of the C-H bond at the C5 position of the thiazole ring gives rise to a sharp, medium intensity signal between 3180 and 3100 cm⁻¹. mdpi.com

The imine (C=N) stretching vibration of the hydrazone linkage is observed in the range of 1597-1614 cm⁻¹, while aromatic C=C stretching vibrations appear in the 1448-1600 cm⁻¹ region. researchgate.netvjs.ac.vn The presence of the thiazole heterocycle is further supported by characteristic ring vibrations and the C-S stretching mode.

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

|---|---|---|

| N-H | Stretching | 3180 - 3332 |

| C5-H (Thiazole) | Stretching | 3100 - 3180 |

| C=N (Imine) | Stretching | 1597 - 1614 |

| C=C (Aromatic) | Stretching | 1448 - 1600 |

Hydrazones can exist as geometric isomers (E/Z conformers) due to the restricted rotation around the C=N double bond. vjs.ac.vn In solution, it is possible for benzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone to exist as an equilibrium of these conformers. vjs.ac.vn Vibrational spectroscopy can, in principle, distinguish between such isomers, as each conformer would possess a unique set of vibrational frequencies.

While IR spectroscopy is sensitive to polar functional groups, Raman spectroscopy is particularly useful for probing the non-polar molecular backbone. Although specific Raman data for this compound are not widely reported, the technique would be complementary to IR, providing valuable information on the thiazole ring and phenyl group vibrations, which could help in a more detailed conformational analysis. Computational studies combined with vibrational data can help assign the observed spectral features to the most stable conformer. iu.edu.sa

Mass Spectrometry for Molecular Confirmation

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For benzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone, high-resolution mass spectrometry (HRMS) provides the exact mass, confirming its molecular formula.

The molecular formula is C₁₆H₁₃N₃S, corresponding to a monoisotopic mass of 279.0830 Da. nih.gov The mass spectrum would be expected to show a prominent molecular ion peak ([M]⁺) at m/z 279. Subsequent fragmentation would likely involve cleavage of the weakest bonds. Plausible fragmentation pathways include the loss of the benzaldehyde phenyl ring ([M-C₆H₅]⁺) or cleavage at the N-N bond, leading to fragments corresponding to the thiazole and benzaldehyde imine moieties. These fragmentation patterns provide definitive confirmation of the compound's structure and connectivity.

Electronic Absorption and Emission Spectroscopy (UV-Vis)

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. This technique is particularly useful for studying compounds with conjugated systems of double bonds and aromatic rings.

The structure of benzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone contains several chromophores—the parts of the molecule responsible for absorbing light—including the two phenyl rings, the thiazole ring, and the C=N imine bond of the hydrazone linker. These groups form an extended conjugated π-electron system.

| Transition Type | Associated Chromophore | Expected λmax Range (nm) | Source |

|---|---|---|---|

| π → π | Extended conjugated system (Phenyl, Thiazole, Hydrazone) | ~320 - 370 | researchgate.net |

| π → π | Benzene (B151609) Ring | ~250 | researchgate.net |

| n → π* | C=N and Heteroatoms (N, S) | ~280 - 300 | researchgate.net |

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent in which it is dissolved. This change is observed as a shift in the absorption or emission maxima in the substance's spectrum. Thiazole-hydrazone derivatives are known to exhibit solvatochromic behavior due to changes in the ground and excited state dipole moments upon interaction with solvent molecules of different polarities. researchgate.net

For benzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone, the position of the absorption maximum (λmax) associated with the intramolecular charge transfer (ICT) character of the π → π* transition is expected to be sensitive to solvent polarity. In polar solvents, the molecule's dipole moment can be stabilized differently in the ground and excited states compared to nonpolar solvents. This differential stabilization leads to a shift in the energy gap between these states, resulting in either:

A bathochromic shift (red shift) : λmax moves to a longer wavelength.

A hypsochromic shift (blue shift) : λmax moves to a shorter wavelength.

Studying this behavior by recording UV-Vis spectra in a range of solvents with varying polarity (e.g., hexane, chloroform, ethanol (B145695), DMSO) can provide valuable insights into the electronic structure and the nature of the excited state of the molecule. researchgate.net

Crystallographic Investigations and Solid State Analysis

Single-Crystal X-ray Diffraction (SCXRD) Studies

Single-crystal X-ray diffraction is the definitive method for determining the precise atomic arrangement within a crystalline solid.

An SCXRD study would reveal the crystal system, space group, and unit cell dimensions of benzaldehyde (B42025) (4-phenyl-1,3-thiazol-2-yl)hydrazone. This data provides the fundamental framework of how the molecules are arranged in the crystal lattice. Furthermore, it would elucidate the molecule's conformation, detailing the spatial orientation of the benzaldehyde, thiazole (B1198619), and phenyl rings relative to each other. The planarity of the molecule and any twists or folds would be precisely determined.

A hypothetical data table for such a study would look like this:

| Parameter | Value |

| Empirical formula | C₁₆H₁₃N₃S |

| Formula weight | 279.37 |

| Crystal system | e.g., Monoclinic |

| Space group | e.g., P2₁/c |

| a (Å) | Value would be here |

| b (Å) | Value would be here |

| c (Å) | Value would be here |

| α (°) | 90 |

| β (°) | Value would be here |

| γ (°) | 90 |

| Volume (ų) | Value would be here |

| Z | Value would be here |

| Calculated density (g/cm³) | Value would be here |

Detailed analysis of the SCXRD data would provide precise measurements of all bond lengths, bond angles, and dihedral (torsion) angles within the benzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone molecule. This information is critical for understanding the bonding characteristics, identifying any unusual geometric parameters, and comparing the experimental structure to theoretical models. For instance, the bond lengths within the thiazole and phenyl rings would confirm their aromatic character, while the C=N and N-N bond lengths of the hydrazone moiety would provide insight into the extent of electron delocalization.

A table of selected bond lengths and angles would typically be presented as follows:

Selected Bond Lengths (Å)

| Bond | Length |

| S1-C2 | Value |

| C2-N3 | Value |

| N3-C4 | Value |

| C4-C5 | Value |

| C5-S1 | Value |

| C2-N6 | Value |

| N6-N7 | Value |

| N7-C8 | Value |

| C8-C9 | Value |

Selected Bond Angles (°)

| Angle | Value |

| C5-S1-C2 | Value |

| S1-C2-N3 | Value |

| C2-N3-C4 | Value |

| N3-C4-C5 | Value |

| C4-C5-S1 | Value |

| C2-N6-N7 | Value |

| N6-N7-C8 | Value |

| N7-C8-C9 | Value |

Dihedral angles would describe the rotational relationship between different parts of the molecule, such as the twist between the phenyl and thiazole rings.

Intermolecular Interactions and Supramolecular Assembly

In the solid state, molecules are held together by a variety of intermolecular forces. The study of these interactions is key to understanding the supramolecular chemistry of the compound.

While benzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone does not possess strong hydrogen bond donors like -OH or -NH₂, the hydrazone N-H group can act as a hydrogen bond donor, and the nitrogen atoms of the thiazole and hydrazone moieties can act as acceptors. An SCXRD study would reveal the presence and geometry of any intermolecular hydrogen bonds, which could link the molecules into chains, dimers, or more complex three-dimensional networks.

Polymorphism and Crystallization Engineering

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can have different physical properties. Without experimental data, it is unknown whether benzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone exhibits polymorphism. Crystallization engineering studies would involve systematically varying crystallization conditions (e.g., solvent, temperature, cooling rate) to try and isolate different crystalline forms and to understand the factors that control the supramolecular assembly.

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a prominent computational method used to study the electronic structure of many-body systems. mdpi.com It is widely employed for thiazole-based hydrazones to analyze their molecular structure, reactivity, and spectroscopic properties. researchgate.netnih.govkbhgroup.in Calculations are often performed using specific functionals, such as B3LYP or B3PW91, combined with a basis set like 6-311G(d,p), to achieve a balance between accuracy and computational cost. nih.govkbhgroup.in

The first step in most quantum chemical calculations is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. kbhgroup.in For thiazole (B1198619) hydrazone derivatives, DFT calculations are used to determine key structural parameters such as bond lengths, bond angles, and dihedral angles. kbhgroup.in These computed parameters are often compared with experimental data from X-ray crystallography, where available, to validate the theoretical model. mdpi.com Studies on similar hydrazone structures show that DFT methods can accurately reproduce experimentally determined structures. mdpi.com The optimization process also reveals the distribution of electron density, highlighting the molecule's electrostatic potential and regions susceptible to electrophilic or nucleophilic attack.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic properties and chemical reactivity of a molecule. researchgate.netnih.gov The two key orbitals in this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy of the HOMO is related to the ionization potential, and the LUMO energy is related to the electron affinity.

The energy gap (ΔE) between the HOMO and LUMO is a significant parameter that indicates the molecule's chemical stability and reactivity. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap implies that the molecule is more reactive and can be easily excited. nih.gov In thiazole-hydrazone derivatives, the HOMO is typically localized over the thiazole ring and the hydrazone linkage, while the LUMO is often distributed across the phenyl rings, indicating the sites of potential electronic transitions. researchgate.netkbhgroup.in

| Compound Derivative | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| TCAH1 | -6.138 | -2.123 | 4.015 |

| TCAH7 | -5.891 | -1.959 | 3.932 |

| TCAH8 | -5.698 | -2.103 | 3.595 |

Note: The data in the table is for structurally similar N'-(arylidene)-2-(2-(arylidene)hydrazinyl)thiazole-4-carbohydrazides (TCAHs) and serves as a representative example of the values obtained for this class of compounds. nih.gov

DFT calculations are a reliable tool for predicting and interpreting various spectroscopic data, including UV-Visible, infrared (IR), and Nuclear Magnetic Resonance (NMR) spectra. kbhgroup.inresearchgate.net Time-Dependent DFT (TD-DFT) is used to calculate the electronic absorption spectra (UV-Vis), providing information about electronic transitions, absorption wavelengths (λmax), and oscillator strengths. kbhgroup.in These theoretical spectra can be compared with experimental results to confirm the structure of the synthesized compound. kbhgroup.in Similarly, DFT can compute vibrational frequencies, which correspond to the peaks in an IR spectrum, aiding in the assignment of experimental bands to specific molecular vibrations. kbhgroup.in GIAO (Gauge-Including Atomic Orbital) calculations within the DFT framework are also used to predict 1H and 13C NMR chemical shifts, which are often in good agreement with experimental values. mdpi.com

Molecular Dynamics Simulations for Conformational Stability

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For a molecule like benzaldehyde (B42025) (4-phenyl-1,3-thiazol-2-yl)hydrazone, which has several rotatable bonds, MD simulations can provide valuable insights into its conformational flexibility and stability. The C=N bond in the hydrazone linkage can exist in E/Z isomeric forms, and rotation around the N-N single bond can lead to different conformers. mdpi.com

MD simulations can model the molecule's behavior in different environments, such as in a vacuum or in a solvent, revealing the most stable conformations and the energy barriers between them. This information is crucial for understanding how the molecule might interact with biological targets, as its conformation can significantly influence its binding affinity.

Quantum Chemical Parameters and Reactivity Descriptors

From the HOMO and LUMO energy values obtained through DFT calculations, several quantum chemical parameters can be derived to describe the global reactivity of a molecule. researchgate.neturfu.ru These descriptors help in predicting the chemical behavior of the compound.

Ionization Potential (I): The energy required to remove an electron. I ≈ -EHOMO

Electron Affinity (A): The energy released when an electron is added. A ≈ -ELUMO

Electronegativity (χ): The ability of a molecule to attract electrons. χ = (I + A) / 2

Chemical Hardness (η): Resistance to change in electron distribution. η = (I - A) / 2

Chemical Softness (S): The reciprocal of hardness, indicating reactivity. S = 1 / η

Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between a donor and an acceptor. ω = χ² / (2η)

A high chemical hardness and low softness value indicate high stability and low reactivity. nih.gov These parameters are valuable for comparing the reactivity of different derivatives within the same class of compounds. researchgate.net

| Parameter | TCAH1 | TCAH7 | TCAH8 |

|---|---|---|---|

| Ionization Potential (I) | 6.138 | 5.891 | 5.698 |

| Electron Affinity (A) | 2.123 | 1.959 | 2.103 |

| Electronegativity (χ) | 4.131 | 3.925 | 3.901 |

| Chemical Hardness (η) | 2.008 | 1.966 | 1.798 |

| Chemical Softness (S) | 0.498 | 0.509 | 0.556 |

| Electrophilicity Index (ω) | 4.248 | 3.925 | 4.229 |

Note: The data in the table is for structurally similar N'-(arylidene)-2-(2-(arylidene)hydrazinyl)thiazole-4-carbohydrazides (TCAHs) and is representative for this class of compounds. researchgate.net

In Silico Studies for Structure-Activity Relationship (SAR) Elucidation

In silico techniques, particularly molecular docking, are essential for elucidating the Structure-Activity Relationship (SAR) of bioactive compounds. nih.gov For benzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone and its analogs, which have shown potential in various biological applications, molecular docking can predict how these molecules bind to the active site of a specific protein or enzyme. researchgate.netmdpi.com

The process involves placing the optimized 3D structure of the ligand (the hydrazone compound) into the binding site of a biological target. A scoring function is then used to estimate the binding affinity (e.g., in kcal/mol) and identify the key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the protein's amino acid residues. researchgate.net

Studies on similar thiazolylhydrazone derivatives have used molecular docking to investigate their potential as inhibitors of enzymes like human monoamine oxidase B (hMAO-B) or fungal lanosterol (B1674476) 14α-demethylase. nih.govresearchgate.net These studies help to rationalize the observed biological activities and guide the design of new, more potent derivatives by modifying the molecular structure to enhance binding interactions. For example, adding or changing substituents on the phenyl rings can alter the compound's electronic properties and steric profile, leading to improved affinity for the target. researchgate.netmdpi.com

Coordination Chemistry and Metal Complexation Research

Synthesis of Metal Complexes with Benzaldehyde (B42025) (4-phenyl-1,3-thiazol-2-yl)hydrazone as Ligand

The synthesis of metal complexes with hydrazone ligands, including those based on the 4-phenyl-1,3-thiazol-2-yl scaffold, generally follows a direct reaction between the ligand and a metal salt in a suitable solvent. amazonaws.comijper.org A common procedure involves dissolving the hydrazone ligand in a hot alcoholic solution, such as ethanol (B145695) or methanol (B129727). amazonaws.comijper.org To this solution, an alcoholic solution of the corresponding metal salt (e.g., chlorides, nitrates, or sulfates) is added, often in a 2:1 ligand-to-metal molar ratio. researchgate.net

The reaction mixture is then typically refluxed for several hours to ensure the completion of the complexation reaction. ijper.org Upon cooling the reaction mixture to room temperature, the solid metal complex often precipitates out of the solution. The resulting colored precipitate is then collected by filtration, washed with the solvent to remove any unreacted starting materials, and finally dried in a desiccator over a drying agent like anhydrous calcium chloride. ijper.org This general method has been successfully employed to synthesize a variety of transition metal complexes. amazonaws.comchemistryjournal.net

Characterization of Metal Complexes

The structural elucidation and characterization of the synthesized metal complexes are carried out using a combination of analytical and spectroscopic techniques.

Elemental analysis is a fundamental technique used to determine the empirical formula of the newly synthesized metal complexes. By comparing the experimentally found percentages of carbon, hydrogen, nitrogen, and sulfur with the calculated values for a proposed structure, the stoichiometry of the complex can be confirmed. researchgate.netchemistryjournal.net For instance, studies on analogous 4-phenylthiazolyl hydrazone complexes with transition metals like Co(II), Ni(II), and Cu(II) have consistently indicated the formation of complexes with a general formula of [ML₂X₂], where 'L' is the bidentate hydrazone ligand and 'X' is an anion such as Cl⁻, Br⁻, or NO₃⁻. researchgate.netsemanticscholar.org This 1:2 metal-to-ligand stoichiometry is a common feature for these types of complexes. The low values of molar conductance measurements in solvents like DMSO often reveal the non-electrolytic nature of these complexes, suggesting that the anions are coordinated to the metal ion. chemistryjournal.net

Table 1: Representative Elemental Analysis Data for Metal Complexes of an Analogous Hydrazone Ligand

| Complex Formula | Element | Calculated (%) | Found (%) |

| [Co(L)₂Cl₂] | C | 50.14 | 50.01 |

| H | 3.13 | 3.05 | |

| N | 10.96 | 10.89 | |

| S | 8.36 | 8.29 | |

| Co | 7.69 | 7.61 | |

| [Ni(L)₂Cl₂] | C | 50.16 | 50.08 |

| H | 3.13 | 3.08 | |

| N | 10.97 | 10.91 | |

| S | 8.37 | 8.30 | |

| Ni | 7.66 | 7.58 | |

| [Cu(L)₂Cl₂] | C | 49.80 | 49.72 |

| H | 3.11 | 3.04 | |

| N | 10.87 | 10.80 | |

| S | 8.30 | 8.23 | |

| Cu | 8.21 | 8.15 |

Note: Data is representative for complexes of the type [ML₂X₂] where L is a 4-phenylthiazolyl hydrazone derivative. The specific values may vary based on the exact ligand structure.

Infrared (IR) Spectroscopy is crucial for identifying the donor atoms of the ligand that are involved in coordination with the metal ion. The IR spectrum of the free hydrazone ligand is compared with the spectra of the metal complexes. A significant shift in the absorption band of the azomethine group (ν(C=N)), typically observed around 1600-1640 cm⁻¹, to a lower or higher frequency upon complexation is a clear indication of the coordination of the azomethine nitrogen to the metal center. mdpi.com Furthermore, changes in the bands associated with the thiazole (B1198619) ring vibrations can suggest the involvement of the ring sulfur or nitrogen atom in the chelation. researchgate.netsemanticscholar.org The appearance of new bands in the far-IR region (typically below 600 cm⁻¹) can be assigned to the metal-nitrogen (ν(M-N)) and metal-sulfur (ν(M-S)) vibrations, providing direct evidence of coordination.

Electronic (UV-Visible) Spectroscopy provides valuable information about the geometry of the metal complexes. The spectra of the complexes typically show bands arising from intra-ligand transitions (π → π* and n → π*) and ligand-to-metal charge transfer (LMCT). More importantly, for transition metal complexes, the d-d electronic transitions observed in the visible region are characteristic of the coordination environment around the metal ion. arabjchem.org For example, Co(II) complexes of analogous ligands often exhibit absorption bands that support an octahedral geometry. researchgate.net Similarly, the electronic spectra of Ni(II) complexes can be used to calculate crystal field parameters, which further helps in confirming their octahedral or distorted octahedral geometry. researchgate.netsemanticscholar.org

Table 2: Key IR Spectral Bands (cm⁻¹) and Their Assignments

| Compound | ν(N-H) | ν(C=N) Azomethine | Thiazole Ring Vibrations | ν(M-N) | ν(M-S) |

| Free Ligand (L) | ~3250 | ~1610 | ~1580, ~1450 | - | - |

| [Co(L)₂Cl₂] | ~3245 | ~1595 | Shifted | ~450 | ~350 |

| [Ni(L)₂Cl₂] | ~3248 | ~1598 | Shifted | ~455 | ~355 |

| [Cu(L)₂Cl₂] | ~3240 | ~1600 | Shifted | ~460 | ~360 |

Note: The values are approximate and represent typical shifts observed upon complexation.

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), spectroscopy is a powerful tool for studying complexes with unpaired electrons (paramagnetic), such as those of Cu(II) or high-spin Co(II). The EPR spectrum provides detailed information about the electronic environment of the metal ion. researchgate.net For instance, the EPR spectra of Cu(II) complexes can help in determining the nature of the metal-ligand bonding and the geometry of the complex. The g-tensor values (g∥ and g⊥) obtained from the spectra can distinguish between different coordination geometries. For axially symmetric complexes, if g∥ > g⊥ > 2.0023, it suggests that the unpaired electron resides in the dx²-y² orbital, which is characteristic of a distorted octahedral or square planar geometry. researchgate.net

Magnetic susceptibility measurements are used to determine the magnetic moment of the metal complexes, which provides insight into the number of unpaired electrons and, consequently, the oxidation state and stereochemistry of the central metal ion. arabjchem.org For example, Co(II) (d⁷) complexes of analogous thiazolyl hydrazones have been reported with magnetic moments in the range of 4.8-5.2 B.M., which is characteristic of high-spin octahedral geometry. researchgate.netarabjchem.org Ni(II) (d⁸) complexes typically show magnetic moments around 2.9-3.4 B.M., also consistent with an octahedral environment. mdpi.com Cu(II) (d⁹) complexes generally exhibit magnetic moments of approximately 1.7-2.2 B.M., corresponding to one unpaired electron, as expected. arabjchem.orgresearchgate.net These magnetic moment values are crucial in corroborating the geometries proposed by electronic spectral data. springerprofessional.de

Table 3: Magnetic Moment Data for Representative Metal(II) Complexes

| Metal Ion | Complex Type | Typical Magnetic Moment (μ_eff) in B.M. | Inferred Geometry |

| Co(II) | [Co(L)₂X₂] | 4.8 - 5.2 | High-spin Octahedral |

| Ni(II) | [Ni(L)₂X₂] | 2.9 - 3.4 | Octahedral |

| Cu(II) | [Cu(L)₂X₂] | 1.7 - 2.2 | Distorted Octahedral |

Note: L represents a bidentate thiazolyl hydrazone ligand.

Ligand-Metal Binding Modes and Coordination Geometry

Based on the collective data from the characterization techniques mentioned above, the coordination behavior of benzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone and its analogues can be elucidated. The consistent shift of the azomethine ν(C=N) band in the IR spectra of the complexes confirms the involvement of the azomethine nitrogen atom in coordination. researchgate.net

Furthermore, shifts in the characteristic bands of the thiazole ring suggest that a heteroatom from the ring is also participating in chelation. For many thiazolyl hydrazone complexes, studies have indicated that the thiazole ring sulfur atom acts as the second coordination site. researchgate.netsemanticscholar.org This results in the ligand acting as a neutral bidentate (N, S) donor, forming a stable five-membered chelate ring with the metal ion.

This bidentate chelation, combined with the coordination of two ligand molecules and two anions (like Cl⁻), leads to a six-coordinate environment around the metal ion. Consequently, the most commonly proposed coordination geometry for these [ML₂X₂] type complexes is octahedral or distorted octahedral. ijper.orgresearchgate.netsemanticscholar.org This geometry is strongly supported by the electronic spectra and magnetic susceptibility measurements for a variety of divalent transition metal ions, including Co(II), Ni(II), and Cu(II). researchgate.netarabjchem.org

Catalytic Applications of Metal Complexes

Research into the catalytic applications of metal complexes incorporating benzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone is an emerging field. While specific studies detailing the catalytic activity of this particular ligand's metal complexes are limited, the broader class of thiazolyl hydrazone complexes has shown promise in various catalytic transformations. The presence of both a thiazole ring and a hydrazone moiety provides multiple coordination sites for metal ions, leading to the formation of stable complexes with potential catalytic activities. The structural features of these ligands, including the nitrogen and sulfur donor atoms, can play a crucial role in the catalytic cycle of various reactions.

The coordination chemistry of similar ligands, such as 2-(furfurylidine-imino-amino)-4-phenylthiazole, with transition metals like Co(II), Cu(II), and Ni(II) has been investigated. ekb.egresearchgate.net These studies provide a foundation for understanding how metal ions coordinate with such ligands, which is a critical first step in designing and evaluating their catalytic potential. The typical coordination involves the azomethine nitrogen and the thiazole ring sulfur atom, creating a stable chelate ring that can influence the reactivity of the metal center.

Based on the known catalytic activities of other hydrazone and thiazole-containing metal complexes, potential applications for complexes of benzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone could include oxidation, reduction, and carbon-carbon coupling reactions. The specific catalytic behavior would be dependent on the choice of the metal center, the coordination geometry of the complex, and the reaction conditions.

The following table summarizes the characterization of metal complexes with a structurally related thiazolyl hydrazone ligand, which can serve as a model for future catalytic studies.

Table 1: Characterization of Transition Metal Complexes with 2-(furfurylidine-imino-amino)-4-phenylthiazole (FPT) ekb.egresearchgate.net

| Metal Complex | Formula | Geometry | Magnetic Moment (B.M.) |

| [Co(FPT)₂Cl₂] | Co(C₁₄H₁₀N₃OS)₂Cl₂ | Octahedral (C₂) | 5.02 |

| [Ni(FPT)₂Cl₂] | Ni(C₁₄H₁₀N₃OS)₂Cl₂ | Octahedral (D₄h) | 3.15 |

| [Cu(FPT)₂Cl₂] | Cu(C₁₄H₁₀N₃OS)₂Cl₂ | Octahedral (D₄h) | 1.85 |

Further research is necessary to synthesize and systematically evaluate the catalytic performance of metal complexes of benzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone in various organic transformations to fully elucidate their potential in this area.

Biological and Biochemical Research in Vitro Studies Only

Enzyme Inhibition Studies

Thiazol-2-ylhydrazone derivatives have been identified as a promising scaffold for the development of enzyme inhibitors, particularly targeting monoamine oxidases (MAO). These enzymes are crucial in the metabolism of neurotransmitters, and their inhibition is a key strategy in treating neurodegenerative disorders. nih.govsemanticscholar.org

Research into a series of 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives, which share the core structure of benzaldehyde (B42025) (4-phenyl-1,3-thiazol-2-yl)hydrazone, has demonstrated their inhibitory effects on human monoamine oxidase A (hMAO-A) and B (hMAO-B). semanticscholar.orgresearchgate.net Studies show that the hydrazothiazole nucleus, particularly when bearing a phenyl ring at the C4 position, is a significant pharmacophoric feature for achieving selective inhibition of the hMAO-B isoform. semanticscholar.org

Selective hMAO-B inhibitors are of particular interest for their therapeutic potential in managing Parkinson's disease. nih.gov The biological testing of these derivatives confirmed that specific substitutions on the hydrazone moiety could produce potent and selective inhibitors of hMAO-B. semanticscholar.orgresearchgate.net

Table 1: MAO-B Inhibitory Activity of Representative Thiazol-2-ylhydrazone Derivatives

| Compound | hMAO-B IC₅₀ (µM) | Selectivity Index (hMAO-A IC₅₀ / hMAO-B IC₅₀) |

|---|---|---|

| Derivative 1 (4-(3-nitrophenyl)thiazol-2-yl)hydrazone with furan-2-carbaldehyde) | 0.086 | > 1162 |

| Derivative 2 (4-(3-nitrophenyl)thiazol-2-yl)hydrazone with thiophene-2-carbaldehyde) | 0.091 | > 1100 |

| Derivative 3 (4-(3-nitrophenyl)thiazol-2-yl)hydrazone with 1-(pyridin-2-yl)ethan-1-one) | 0.098 | > 1020 |

Data sourced from a study on 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives, which are structurally related to the subject compound. semanticscholar.orgresearchgate.net

Enzyme kinetic studies are crucial for understanding how a compound inhibits an enzyme's activity. The Lineweaver–Burk plot, or double reciprocal plot, is a graphical method used to analyze the Michaelis-Menten kinetics of an enzyme. libretexts.org This analysis helps determine the mode of inhibition, such as competitive, non-competitive, or uncompetitive. libretexts.org

For the most potent and selective MAO-B inhibitors from the 4-(3-nitrophenyl)thiazol-2-ylhydrazone series, kinetic analyses revealed a reversible mechanism of inhibition. semanticscholar.orgresearchgate.net Further investigation through dialysis experiments confirmed the reversible nature of the binding between the inhibitor and the hMAO-B enzyme. researchgate.net This reversibility is a desirable characteristic, often associated with a better safety profile compared to irreversible inhibitors.

In Vitro Antimicrobial Activity

The thiazole-hydrazone scaffold has been extensively investigated for its antimicrobial properties, demonstrating a broad spectrum of activity against various pathogenic bacteria and fungi.

Several studies have synthesized series of thiazole-bearing hydrazones and screened them for antibacterial efficacy. nih.govresearchgate.net These compounds have shown moderate to good growth inhibition against both Gram-positive and Gram-negative bacterial strains. nih.gov

In one study, a series of N′-(substituted benzylidene)-4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carbohydrazides were tested against Staphylococcus aureus, Listeria monocytogenes (Gram-positive), and Escherichia coli (Gram-negative). The results indicated that the nature and position of substituents on the benzylidene ring played a crucial role in the antibacterial activity. nih.govresearchgate.net For instance, derivatives with electron-withdrawing groups like halogens (chloro, bromo) often exhibited enhanced activity. nih.govvjs.ac.vn

Table 2: In Vitro Antibacterial Activity of Representative Thiazole-Hydrazone Derivatives (Inhibition Zone Diameter in mm)

| Bacterial Strain | Compound 9 (4-Chloro) | Compound 12 (4-Bromo) | Compound 17 (2,4-Dichloro) | Ampicillin |

|---|---|---|---|---|

| Staphylococcus aureus ATCC 6538P | 12 | 13 | 12 | 25 |

| Listeria monocytogenes ATCC 13932 | 12 | 12 | 11 | 22 |

| Escherichia coli ATCC 25922 | 12 | 12 | 12 | 20 |

Data represents the diameter of the inhibition zone at a concentration of 5 mg/mL. nih.govresearchgate.net

The antifungal potential of this chemical class is particularly noteworthy, with significant activity reported against various Candida species, which are common opportunistic human pathogens. nih.govresearchgate.netsemanticscholar.org A closely related compound, (4-phenyl-1,3-thiazol-2-yl)hydrazine, was identified as a new antifungal agent with high-efficiency and broad-spectrum activity. nih.govfrontiersin.org

This compound demonstrated a minimum inhibitory concentration (MIC) ranging from 0.0625 to 4 µg/mL against various pathogenic fungi and exhibited significant fungicidal activity against Candida albicans at a concentration of 0.5 µg/mL. nih.govfrontiersin.org Other studies on different thiazole-hydrazone derivatives have consistently shown moderate to good anti-Candida activity, with the 2-hydrazinyl-4-phenyl-1,3-thiazole series proving to be particularly potent. nih.govmdpi.com The 4-bromo substituted derivative, in particular, displayed the most powerful growth inhibitory effect against the C. albicans strain in one study. researchgate.net

Table 3: In Vitro Antifungal Activity of Representative Thiazole-Hydrazone Derivatives against Candida albicans

| Compound/Derivative | Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| (4-phenyl-1,3-thiazol-2-yl)hydrazine | Pathogenic Fungi | 0.0625 - 4 | nih.govfrontiersin.org |

| N'-(4-Bromobenzylidene) derivative | C. albicans ATCC 10231 | 15.62 | nih.govresearchgate.net |

| N'-(4-Chlorobenzylidene) derivative | C. albicans ATCC 10231 | 31.25 | nih.govresearchgate.net |

| 2-[(1Z)-[2-(4-methyl-1,3-thiazol-2-yl)hydrazin-1-ylidene]methyl]pyridine | C. albicans | 16 | bioorganica.com.ua |

Antioxidant Activity Assessment (e.g., DPPH Radical Scavenging Assay)

The antioxidant capacity of thiazole-hydrazone derivatives has been evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.govscispace.com This method measures the ability of a compound to donate a hydrogen atom or electron to neutralize the stable DPPH free radical. researchgate.net

Studies on a series of thiazole-hydrazones revealed that their antioxidant efficacy is highly dependent on the substituents attached to the benzaldehyde ring. nih.govsemanticscholar.org Compounds featuring a hydroxyl (-OH) group on the phenyl ring, particularly at the para-position, showed significantly better DPPH radical scavenging activity compared to others. nih.govsemanticscholar.org For example, the derivative with a hydroxyl group at the 4-position of the phenyl ring displayed superior activity to those with the group at the meta- or ortho-positions. semanticscholar.org Additionally, derivatives containing fluorine or multiple chlorine atoms also exhibited enhanced scavenging effects. nih.govsemanticscholar.org

Table 4: DPPH Radical Scavenging Activity of Representative Thiazole-Hydrazone Derivatives

| Compound/Derivative | Concentration | % Inhibition |

|---|---|---|

| N'-(4-Hydroxybenzylidene) derivative (16) | 500 µg/mL | ~45% |

| N'-(2,4-Dichlorobenzylidene) derivative (17) | 500 µg/mL | ~42% |

| N'-(4-Fluorobenzylidene) derivative (13) | 500 µg/mL | ~40% |

| N'-(4-Chlorobenzylidene) derivative (9) | 500 µg/mL | ~25% |

| Ascorbic Acid (Reference) | 500 µg/mL | ~90% |

Data sourced from a study on N′-(substituted benzylidene)-4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carbohydrazide derivatives. nih.govresearchgate.net

In Vitro Anticancer Activity against Established Cancer Cell Lines

The anticancer potential of benzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone and its derivatives has been explored through various in vitro studies against a panel of human cancer cell lines. These investigations have demonstrated that the thiazolyl hydrazone scaffold is a promising pharmacophore for developing new cytotoxic agents. acs.orgrsc.org

The cytotoxic effects of various thiazolyl hydrazone derivatives have been quantitatively assessed using cell viability assays, most commonly the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. These studies determine the concentration of the compound required to inhibit the growth of cancer cells by 50% (IC₅₀).

A range of derivatives has been synthesized and tested, showing varied efficacy against different cancer types. For instance, certain pyrazole-based thiazolyl hydrazone derivatives have shown notable activity against the A549 non-small cell lung cancer cell line. eurekaselect.comingentaconnect.com Similarly, other series of these compounds have been evaluated against colon (HCT-116, HT-29), liver (HepG2), breast (MDA-MB-231, MCF-7), and prostate (PC-3) cancer cell lines. acs.orgnih.govnih.govurfu.ru

The results from these screenings indicate that the cytotoxic profile is highly dependent on the specific structural features of the molecule and the cancer cell line being tested. acs.org For example, one study found that a hydrazide-hydrazone derivative with a pyrrole (B145914) ring was particularly potent against PC-3, MCF-7, and HT-29 cell lines. nih.gov Another investigation identified a compound with a trifluoromethyl substituent as a promising agent against A549 cells. eurekaselect.comresearchgate.net The table below summarizes the cytotoxic activities of selected thiazolyl hydrazone derivatives against various cancer cell lines.

| Compound Derivative | Cancer Cell Line | Cell Line Type | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Compound 2i (pyrazole-based, trifluoromethyl substituent) | A549 | Lung Carcinoma | 31.6 | eurekaselect.com |

| Compound 1d (N-acyl hydrazone) | PC-3 | Prostate Cancer | 9.39 | nih.gov |

| Compound 1e (N-acyl hydrazone) | A-549 | Lung Carcinoma | 13.39 | nih.gov |

| Compound 3h (hydrazide-hydrazone with pyrrole ring) | PC-3 | Prostate Cancer | 1.32 | nih.gov |

| Compound 3h (hydrazide-hydrazone with pyrrole ring) | MCF-7 | Breast Cancer | 2.99 | nih.gov |

| Compound 3h (hydrazide-hydrazone with pyrrole ring) | HT-29 | Colon Cancer | 1.71 | nih.gov |

| Compound 7c (5-arylazothiazole) | HepG-2 | Liver Carcinoma | 7.93 | acs.org |

| Compound 7c (5-arylazothiazole) | MDA-MB-231 | Breast Cancer | 9.28 | acs.org |

| Compound 7c (5-arylazothiazole) | HCT-116 | Colon Carcinoma | 13.28 | acs.org |

Beyond general cytotoxicity, research has delved into the mechanisms by which these compounds induce cancer cell death. A key finding is that certain thiazolyl hydrazone derivatives can trigger apoptosis, or programmed cell death, a critical pathway for eliminating cancerous cells.

One study focused on a particularly potent hydrazide-hydrazone derivative, compound 3h . nih.gov To elucidate its mechanism of action, the compound was subjected to further biological evaluation. The results demonstrated that compound 3h significantly increased the activation of caspase-3, a crucial executioner enzyme in the apoptotic cascade. nih.gov Furthermore, an Annexin-V assay confirmed these findings, showing a notable increase in the population of cells undergoing early apoptosis upon treatment with the compound. nih.gov This indicates that the anticancer activity of these molecules is, at least in part, mediated by their ability to initiate the intrinsic or extrinsic apoptotic pathways within cancer cells.

Structure-Activity Relationship (SAR) Studies for In Vitro Biological Effects

Structure-activity relationship (SAR) studies are crucial for optimizing the anticancer potency of the thiazolyl hydrazone scaffold. These studies systematically modify the chemical structure of the parent compound and assess how these changes affect its biological activity. Research has identified several key structural features that influence the cytotoxicity of these derivatives. acs.org

Substitution on the Phenyl Rings : The nature and position of substituents on the phenyl rings of the molecule are critical determinants of activity. For example, the presence of a trifluoromethyl group on a pyrazole-based thiazolyl hydrazone was found to be a key feature for its promising activity against A549 lung cancer cells. eurekaselect.comresearchgate.net In another series, a lipophilic, electron-donating methyl group (–CH₃) at the para-position of the C4-phenyl ring was correlated with increased inhibitory activity. mdpi.com

The Hydrazone Linker : The conjugated hydrazone system (–C=N-NH–) is considered an important element for the biological activity of these compounds. acs.org Derivatives that include the C₂-hydrazone linkage have been shown to be superior in potency compared to those without it. nih.gov

Heterocyclic Core Variations : Modifications to the core heterocyclic structure also play a significant role. One SAR analysis noted that 5-arylazothiazoles generally exhibit greater in vitro inhibition against cancer cell lines than their 4-arylthiazole counterparts. acs.org This suggests that the arrangement and type of heterocyclic systems are pivotal for cytotoxic efficacy.

These SAR insights are instrumental in guiding the rational design of new, more potent, and selective thiazolyl hydrazone-based anticancer agents.

Interactions with Biomolecules (e.g., DNA, Proteins)

The mechanism of action of thiazolyl hydrazones at the molecular level involves interactions with key biomolecules, such as proteins and nucleic acids, which disrupt normal cellular processes and lead to cancer cell death.

Protein Interactions : Studies have shown that these compounds can interact with various proteins. Molecular docking studies have suggested that some thiazole-pyridine hybrids may act by inhibiting the epidermal growth factor receptor (EGFR) tyrosine kinase, a protein often dysregulated in cancer. nih.gov Additionally, investigations into the interaction with serum albumin, a major carrier protein in the blood, have been conducted. Fluorescence spectroscopy studies with bovine serum albumin (BSA) revealed that thiazole (B1198619) derivatives can bind to this protein, which is a crucial characteristic for a drug's distribution and bioavailability. nih.govresearchgate.net The quenching of BSA's intrinsic fluorescence upon binding suggests a static interaction mechanism. researchgate.net

DNA Interactions : There is evidence that related hydrazone compounds and their metal complexes can interact with DNA. researchgate.net Binding experiments suggest that these molecules may intercalate between the base pairs of the DNA double helix. researchgate.net This mode of interaction can disrupt DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis. The ability of these compounds to alter the nuclear morphology of tumor cells further supports their interaction with DNA. nih.gov

Advanced Materials Science and Applied Chemical Research Non Clinical

Development as Fluorescent Probes and Chemosensors

Thiazolylhydrazone derivatives are recognized for their potential as fluorescent probes and chemosensors due to their characteristic photophysical properties that can be modulated by their local environment. The core structure of benzaldehyde (B42025) (4-phenyl-1,3-thiazol-2-yl)hydrazone, featuring a combination of a thiazole (B1198619) ring, a hydrazone linkage, and phenyl groups, provides a versatile platform for designing sensors that can detect specific ions or changes in pH.

Ion Recognition and Detection

The hydrazone moiety (—C=N—NH—) in conjunction with the nitrogen and sulfur atoms in the thiazole ring can act as a binding site for metal ions. While specific studies on the ion-sensing capabilities of benzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone are not extensively documented, the broader class of hydrazone-based chemosensors has demonstrated significant potential for the detection of various metal ions. For instance, related hydrazone derivatives have been shown to exhibit changes in their fluorescence or color upon binding with cations such as Cu²⁺, Al³⁺, and Zn²⁺.

The mechanism of ion detection often involves a process known as chelation-enhanced fluorescence (CHEF), where the binding of a metal ion to the sensor molecule restricts intramolecular rotation or photoinduced electron transfer (PET), leading to a significant increase in fluorescence intensity. The selectivity of these sensors can be tuned by modifying the substituents on the aromatic rings.

To illustrate the potential of this class of compounds, the table below summarizes the ion recognition capabilities of a representative hydrazone-based chemosensor.

| Chemosensor | Target Ion | Detection Method | Solvent | Detection Limit |

| Pyridine-2-carbaldehyde-2-(4-methyl-1,3-benzothiazol-2-yl)hydrazone (PCMHT) | Er(III) | Potentiometric | PVC membrane | 5.0 x 10⁻⁶ mol L⁻¹ |

This table presents data for a related thiazolylhydrazone to demonstrate the potential application in ion sensing.

pH Sensing Applications

The hydrazone linkage in benzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone contains acidic and basic sites, making it sensitive to changes in pH. The protonation and deprotonation of the hydrazone moiety can alter the electronic structure of the molecule, leading to observable changes in its absorption and fluorescence spectra. This property is the basis for its potential application as a pH sensor.

Studies on similar aryl hydrazone derivatives have demonstrated significant shifts in their UV-visible absorption and fluorescence emission maxima in response to varying pH levels. mdpi.com For example, some hydrazones exhibit a color change from colorless in acidic or neutral media to yellow or orange in alkaline conditions, accompanied by a "turn-on" or "turn-off" of fluorescence. mdpi.com This behavior is often reversible, making them suitable for real-time pH monitoring.

The pH-dependent spectral changes of a representative aryl hydrazone derivative are summarized in the table below.

| Compound | pH Range | Absorption Maxima (λmax) | Fluorescence Emission |

| N-(2-Hydroxyethyl)-4-(benzaldehydehydrazone-1-yl)-1,8-naphthalimide (NBH) | 3 - 13 | Shifts from ~470 nm to ~570 nm | Changes with pH |

This table shows data for a related aryl hydrazone to illustrate the principles of pH sensing. mdpi.com

Application in Organic Light-Emitting Diodes (OLEDs) and Optoelectronics

Thiazole-based compounds are known for their use as fluorophores in organic light-emitting diodes (OLEDs), particularly as blue light-emitting materials. urfu.ru The rigid and planar structure of the thiazole ring, combined with the extended π-conjugation provided by the phenyl and hydrazone groups in benzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone, suggests its potential for applications in optoelectronic devices.

Utilization in Nonlinear Optics (NLO) Research

Nonlinear optical (NLO) materials are of great interest for their potential applications in optical switching, optical limiting, and other photonic technologies. Hydrazone derivatives have been a subject of NLO research due to their donor-π-acceptor (D-π-A) structures, which can lead to large second-order and third-order optical nonlinearities. researchgate.net

In the case of benzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone, the molecule possesses a π-conjugated system that can be influenced by the electron-donating and electron-accepting nature of its constituent parts. The delocalization of electrons along the molecular backbone is a key factor for exhibiting NLO properties. The third-order NLO properties of materials are characterized by parameters such as the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β).

While specific NLO data for benzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone is not available, studies on other hydrazone compounds have demonstrated significant NLO responses. The table below presents NLO parameters for a set of synthesized hydrazone derivatives to illustrate the potential of this class of materials.

| Compound | Nonlinear Refractive Index (n₂) (cm²/W) | Nonlinear Absorption Coefficient (β) (cm/W) | Third-Order Susceptibility (χ⁽³⁾) (esu) |

| 2-(4-methylphenoxy)-N′-[(1E)-(4-nitrophenyl)methylene]acetohydrazide | 3.926 × 10⁻¹⁰ | 1.842 × 10⁻⁵ | 1.311 × 10⁻⁶ |

This table presents data for a different hydrazone compound to provide context for potential NLO properties. researchgate.net

Integration into Polymeric Materials and Polymer Electrolytes

The incorporation of functional organic molecules into polymeric matrices is a common strategy to develop new materials with tailored properties. While there is no specific research found on the integration of benzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone into polymers, the general principles of materials science suggest several potential avenues.

For example, if the compound exhibits desirable fluorescent or NLO properties, it could be dispersed as a dopant in a transparent polymer film to create a solid-state sensor or an optical device. Furthermore, the hydrazone structure could potentially be chemically modified to include polymerizable groups, allowing it to be covalently incorporated into a polymer backbone. This would lead to materials with a high concentration of the active moiety and improved stability.

In the context of polymer electrolytes, which are crucial components of batteries and other electrochemical devices, the nitrogen and sulfur atoms in the thiazole ring could potentially interact with charge carriers, although this application is less explored for this class of compounds.

Analytical Chemistry Applications

Use as Derivatizing Reagents for Spectrophotometric Analysis

Hydrazone compounds are frequently employed as derivatizing reagents in spectrophotometric analysis. Their reaction with specific analytes can lead to the formation of colored complexes, enabling quantitative analysis through light absorption measurements. This technique is valued for its sensitivity and selectivity. However, no specific studies detailing the use of benzaldehyde (B42025) (4-phenyl-1,3-thiazol-2-yl)hydrazone as a derivatizing reagent for the spectrophotometric determination of any analyte have been identified.

Application in Chromatographic Separations

In the field of chromatography, derivatization with reagents like hydrazones can enhance the detectability and separation of target molecules, particularly in High-Performance Liquid Chromatography (HPLC). This is often achieved by introducing a chromophore or fluorophore into the analyte molecule. A review of the literature did not yield any studies that specifically utilize benzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone for derivatization in any chromatographic method.

Development of Electrochemical Sensors

The development of electrochemical sensors often involves the immobilization of specific chemical reagents on an electrode surface to facilitate the selective detection of a target analyte. Thiazole (B1198619) and hydrazone moieties are known to be electroactive and can be incorporated into sensor design. However, there is no available research on the development or application of electrochemical sensors based specifically on benzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone.

Corrosion Inhibition Studies

Organic compounds containing heteroatoms such as nitrogen and sulfur, characteristic of thiazole and hydrazone structures, are often investigated as corrosion inhibitors for various metals and alloys. These compounds can adsorb onto the metal surface, forming a protective layer that mitigates corrosion. While studies on other thiazolyl-hydrazine derivatives have shown promising corrosion inhibition properties, research specifically quantifying the corrosion inhibition efficiency of benzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone on any metallic substrate is absent from the current body of scientific literature.

Future Research Directions and Emerging Opportunities

Exploration of Novel and Sustainable Synthetic Methodologies

The conventional synthesis of thiazolyl hydrazones typically involves the condensation of a 2-hydrazinyl-thiazole derivative with a suitable aldehyde, such as benzaldehyde (B42025). nih.govnepjol.info While effective, these methods often rely on traditional refluxing in organic solvents, which can be time-consuming and environmentally burdensome. Future research is poised to focus on developing more efficient and sustainable synthetic strategies.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times. vjs.ac.vn The application of microwave irradiation to the condensation step in the synthesis of hydrazones has been shown to be highly effective. vjs.ac.vn Another promising avenue is the exploration of green solvents and catalyst-free reaction conditions to minimize environmental impact. Ultrasound-assisted synthesis is another technique that could offer improved efficiency and sustainability.

| Methodology | Key Advantages | Potential for Benzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone Synthesis | References |

|---|---|---|---|

| Conventional Refluxing | Well-established, simple setup | Standard method currently in use | nih.govnepjol.info |

| Microwave-Assisted Synthesis | Rapid reaction times, higher yields, improved purity | High potential for efficient and rapid synthesis | vjs.ac.vn |

| Ultrasound-Assisted Synthesis | Enhanced reaction rates, reduced energy consumption | Feasible for improving reaction efficiency and sustainability | |

| Green Chemistry Approaches | Use of non-toxic solvents, catalyst-free conditions, reduced waste | Ideal for developing environmentally benign synthetic routes |

Discovery of Unexplored Molecular Targets for In Vitro Biological Assessment

Thiazole-hydrazone derivatives have been evaluated against a variety of biological targets, demonstrating a broad range of activities. urfu.runih.gov For instance, certain analogues have shown potent antifungal activity against Candida albicans, which is attributed to the induction of oxidative stress and subsequent DNA damage. mdpi.comnih.gov Others have been identified as selective inhibitors of human monoamine oxidase B (hMAO-B), suggesting potential applications in treating neurodegenerative disorders. researchgate.net

Future research should aim to systematically screen benzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone and its novel analogues against a wider, more diverse panel of molecular targets. This could include kinases, proteases, and specific receptors implicated in various diseases. The known anti-inflammatory properties of some thiazole (B1198619) derivatives suggest that enzymes like cyclooxygenase (COX) could be valuable targets. urfu.ruresearchgate.net Furthermore, given the anticancer activity reported for similar compounds, exploring targets such as topoisomerases or specific signaling pathways in cancer cells (e.g., HepG2, MCF-7) would be a logical next step. urfu.ruresearchgate.net

| Target Class | Specific Examples | Therapeutic Area | References |

|---|---|---|---|

| Enzymes (Inhibitors) | Monoamine Oxidase B (MAO-B), Cyclooxygenase (COX), Lanosterol (B1674476) 14α-demethylase, Matrix Metalloproteinases (MMPs) | Neurodegenerative diseases, Inflammation, Fungal infections, Cancer | urfu.rumdpi.comresearchgate.netresearchgate.net |

| Kinases | Tyrosine kinases, Serine/threonine kinases | Cancer, Inflammatory disorders | |

| DNA/Associated Enzymes | Topoisomerases, DNA gyrase | Cancer, Bacterial infections | nih.gov |

| Receptors | G-protein coupled receptors (GPCRs), Nuclear receptors | Various metabolic and CNS disorders |

Advanced Computational Predictions and Chemoinformatics Integration

Computational chemistry and chemoinformatics are indispensable tools in modern drug discovery and materials science. For benzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone, these approaches can provide deep insights into its physicochemical properties, biological activity, and potential for various applications.

Density Functional Theory (DFT) studies can be employed to understand the electronic structure, molecular geometry, and spectroscopic properties of the molecule. urfu.ruresearchgate.net Molecular docking simulations can predict the binding affinity and interaction patterns of the compound with specific biological targets, such as the active site of an enzyme. mdpi.comdergipark.org.tr This in silico screening can prioritize compounds for synthesis and biological testing, saving time and resources. dergipark.org.tr

Quantitative Structure-Activity Relationship (QSAR) studies can be developed to build predictive models that correlate structural features of a series of analogues with their biological activity. dergipark.org.tr These models can then be used to design new derivatives with enhanced potency and selectivity.

Interdisciplinary Research for Multifunctional Materials Development

The unique electronic and photophysical properties of the thiazole ring open up possibilities beyond pharmacology. researchgate.net Thiazole-based compounds have been investigated for their applications in materials science, including as components of organic light-emitting diodes (OLEDs) and dye-sensitized solar cells. researchgate.net The conjugated system present in benzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone could impart interesting optical and electronic properties.